2-ブロモ-5-メチルピリジン 1-オキシド

概要

説明

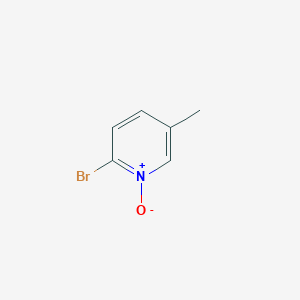

2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and a bromine atom is substituted at the second position, with a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research.

科学的研究の応用

Key Applications

1. Pharmaceutical Synthesis

- Intermediate for Drug Development : 2-Bromo-5-methylpyridine 1-oxide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Avosentan, a selective endothelin receptor antagonist used for treating diabetic nephropathy .

- Synthesis of Cardiovascular Agents : The compound is also used to prepare tetrazoles and related compounds that exhibit cardiovascular activity .

2. Synthesis of Pyridine Derivatives

- Building Block for Complex Molecules : It serves as a precursor for synthesizing various pyridine derivatives, including:

- Nucleophilic Substitution Reactions : The compound participates in nucleophilic substitution reactions that are critical for creating more complex organic molecules .

3. Microreactor Applications

- Recent studies have shown that using microreactors can enhance the conversion rates of reactions involving 2-Bromo-5-methylpyridine, leading to improved yields compared to traditional batch processes. This method shows promise for scaling up reactions efficiently .

Case Study 1: Synthesis of Avosentan

A study highlighted the role of 2-Bromo-5-methylpyridine as an intermediate in synthesizing Avosentan. The compound's reactivity allows for selective modifications that are crucial in developing effective pharmaceuticals targeting specific biological pathways.

Case Study 2: Development of Cardiovascular Agents

Research has demonstrated the synthesis of various tetrazoles from 2-Bromo-5-methylpyridine. These compounds have shown potential as cardiovascular agents, emphasizing the importance of this intermediate in drug discovery processes.

Data Table: Comparison of Synthetic Routes

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylpyridine 1-oxide can be synthesized through the oxidation of 2-bromo-5-methylpyridine. One common method involves using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is typically carried out in a solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the product is then purified by column chromatography .

Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-5-methylpyridine 1-oxide may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 2-Bromo-5-methylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex pyridine derivatives.

Reduction: Reduction reactions can convert the oxide group back to the original pyridine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 2-Bromo-5-methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

作用機序

The mechanism of action of 2-Bromo-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The oxidized nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to various biological effects .

類似化合物との比較

2-Bromo-5-methylpyridine: Lacks the oxide group, making it less reactive in certain oxidation reactions.

2-Bromo-4-methylpyridine: Similar structure but with the methyl group at the fourth position, leading to different reactivity and applications.

2-Bromo-5-fluoropyridine 1-oxide: Similar structure but with a fluorine atom instead of a methyl group, affecting its chemical properties and reactivity.

生物活性

2-Bromo-5-methylpyridine 1-oxide is a pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by a bromine atom and an oxide group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug design, and relevant case studies.

2-Bromo-5-methylpyridine 1-oxide is known for its reactivity due to the presence of the bromine atom and the N-oxide functional group. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical for its application in organic synthesis and drug development .

The biological activity of 2-Bromo-5-methylpyridine 1-oxide is primarily attributed to its ability to interact with biomolecules. The oxidized nitrogen atom in the pyridine ring facilitates hydrogen bonding and other interactions with enzymes and receptors, influencing several biological pathways. This interaction can modulate enzyme activity and receptor signaling, leading to various pharmacological effects .

Biological Activity Overview

Research indicates that 2-Bromo-5-methylpyridine 1-oxide exhibits a range of biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been noted to affect HeLa cells significantly, with IC50 values indicating potent antiproliferative activity .

- PKC Modulation : The compound has been evaluated for its role as a Protein Kinase C (PKC) agonist. It was found to induce ERK1/2 phosphorylation in cardiac fibroblasts, suggesting potential applications in cardiovascular disease treatment .

- Inhibition of Enzymatic Activity : Research has demonstrated that 2-Bromo-5-methylpyridine 1-oxide can inhibit specific enzymes involved in lipid metabolism, linking it to potential therapeutic effects in metabolic disorders .

Case Studies

Several studies have explored the biological implications of 2-Bromo-5-methylpyridine 1-oxide:

- Anticancer Activity : In a study focusing on various pyridine derivatives, 2-Bromo-5-methylpyridine 1-oxide was shown to possess moderate antiproliferative activity against several cancer cell lines. The introduction of electron-donating groups significantly enhanced this activity, highlighting the importance of structural modifications for therapeutic efficacy .

- PKC Activation Study : A recent investigation into PKC modulators revealed that compounds related to 2-Bromo-5-methylpyridine 1-oxide could activate PKC pathways in vitro. This study utilized neonatal mouse cardiac fibroblasts to demonstrate the compound's influence on cellular signaling pathways associated with cancer progression .

- Enzyme Inhibition Research : Another study demonstrated the selective inhibition of α/β-hydrolase domain-containing enzymes by derivatives of this compound. The findings suggest a potential role for these inhibitors in treating diseases linked to altered lipid metabolism .

Comparative Analysis

To understand the significance of 2-Bromo-5-methylpyridine 1-oxide within its chemical class, a comparative analysis with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-methylpyridine | Lacks oxide group | Less reactive; limited bioactivity |

| 2-Bromo-4-methylpyridine | Different methyl positioning | Varies in reactivity; less studied |

| 2-Bromo-5-fluoropyridine 1-oxide | Fluorine instead of methyl | Altered chemical properties; distinct bioactivity |

This table illustrates how structural variations influence the biological properties and reactivities of pyridine derivatives.

特性

IUPAC Name |

2-bromo-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPYKXAQHIYIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524975 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-58-1 | |

| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。